molecular formula C12H22N2O2 B1436481 tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 2031258-46-3

tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B1436481
CAS No.: 2031258-46-3
M. Wt: 226.32 g/mol
InChI Key: XLKQNJITZONLDY-UHFFFAOYSA-N
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Description

tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a compound that belongs to the class of pyrroles, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a tert-butyl group, an amino group, and a hexahydrocyclopenta[c]pyrrole ring structure. The tert-butyl group is known for its bulky nature, which can influence the reactivity and stability of the compound.

Preparation Methods

The synthesis of tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves the protection of amino groups using tert-butyl carbamate (Boc) protection. The preparation can be achieved through the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.

Chemical Reactions Analysis

tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group can influence the compound’s binding affinity and selectivity towards its targets. The amino group can participate in hydrogen bonding and electrostatic interactions, which are crucial for the compound’s biological activity .

Comparison with Similar Compounds

tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can be compared with other similar compounds such as:

    tert-Butyl 3a-aminohexahydrocyclopenta[b]pyrrole-2(1H)-carboxylate: This compound has a similar structure but differs in the position of the pyrrole ring fusion.

    tert-Butyl 3a-aminohexahydrocyclopenta[d]pyrrole-2(1H)-carboxylate: Another structural isomer with a different ring fusion position.

    tert-Butyl 3a-aminohexahydrocyclopenta[e]pyrrole-2(1H)-carboxylate: This compound also has a similar structure but with a different ring fusion pattern

Properties

IUPAC Name

tert-butyl 3a-amino-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-9-5-4-6-12(9,13)8-14/h9H,4-8,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLKQNJITZONLDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC2(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Reactant of Route 2
tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Reactant of Route 3
tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Reactant of Route 4
tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Reactant of Route 5
tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Reactant of Route 6
tert-Butyl 3a-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

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